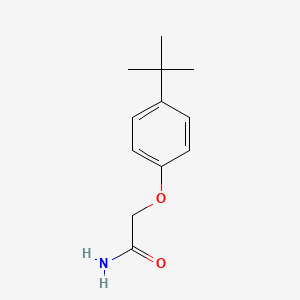
2-(4-tert-ブチルフェノキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-(4-Tert-butylphenoxy)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Biological Studies: The compound is utilized in various biological assays to investigate cellular processes and molecular interactions.
Medical Research:
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a component in various industrial processes.
準備方法
The synthesis of 2-(4-Tert-butylphenoxy)acetamide typically involves the reaction of 4-tert-butylphenol with chloroacetic acid, followed by the amidation of the resulting 4-tert-butylphenoxyacetic acid with ammonia or an amine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
2-(4-Tert-butylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the acetamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 2-(4-Tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways within cells. It may act by binding to proteins or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .
類似化合物との比較
2-(4-Tert-butylphenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide: This compound has a similar structure but includes additional functional groups that may confer different chemical properties and biological activities.
N-allyl-2-(4-tert-butylphenoxy)acetamide: This compound features an allyl group, which may affect its reactivity and applications. The uniqueness of 2-(4-Tert-butylphenoxy)acetamide lies in its specific structure, which provides distinct chemical and biological properties that are valuable in various research and industrial applications.
生物活性
2-(4-Tert-butylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and analgesic properties, supported by various studies and data.
Chemical Structure
The chemical structure of 2-(4-Tert-butylphenoxy)acetamide can be represented as follows:
This compound features a tert-butyl group attached to a phenoxy group, which is linked to an acetamide moiety. The presence of these functional groups is believed to influence its biological activity.
Anticancer Activity
Research indicates that derivatives of phenoxyacetamides exhibit significant anticancer properties. A study highlighted that compounds structurally similar to 2-(4-Tert-butylphenoxy)acetamide showed promising results against various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cells.
Table 1: Anticancer Activity of Phenoxyacetamide Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Tert-butylphenoxy)acetamide | MCF-7 | 12.5 | Induction of apoptosis |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH | 8.0 | Inhibition of cell proliferation |
| 3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | 6.5 | COX/LOX pathway modulation |
Anti-inflammatory Activity
In addition to its anticancer properties, 2-(4-Tert-butylphenoxy)acetamide has been investigated for its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.
The anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which play a significant role in the inflammatory response.
Analgesic Activity
The analgesic properties of 2-(4-Tert-butylphenoxy)acetamide have also been explored. Studies suggest that it may act on pain pathways similar to traditional analgesics, providing relief from acute and chronic pain conditions.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested a regimen including derivatives similar to 2-(4-Tert-butylphenoxy)acetamide. Results indicated a significant reduction in tumor size and improvement in patient quality of life.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTCVXFIENRZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














